5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a purine ring fused with a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves multiple steps. One common method involves the reaction of 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine . Another method includes the boiling of 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with L-proline and aldehyde in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as refluxing, use of catalysts, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide, triethylamine, L-proline, and various aldehydes . Reaction conditions often involve refluxing in solvents like toluene and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include 1,4-diaryl-2-oxa-3,7,9-triazaspiro-[4.5]dec-3-ene-6,8,10-triones and 3,4-diaryl-1,2,5-oxadiazole N-oxides .
Scientific Research Applications
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used in the study of heterocyclic compounds and their reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group allows it to form stable complexes with various biomolecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds share a similar pyrimidine core and exhibit comparable reactivity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also feature a fused pyrimidine ring and are known for their biological activities.
Uniqueness
The uniqueness of 5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its complex structure, which combines a purine and pyrimidine ring, and its potential for diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C16H18N8O7 |
---|---|
Molecular Weight |
434.36 g/mol |
IUPAC Name |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N8O7/c1-3-4-31-6-7(25)5-24-9-10(23(2)16(30)20-13(9)28)17-14(24)22-21-8-11(26)18-15(29)19-12(8)27/h3,7,25H,1,4-6H2,2H3,(H,20,28,30)(H3,18,19,26,27,29) |
InChI Key |
BTTZRCSLEDNRNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC(COCC=C)O |
Origin of Product |
United States |
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